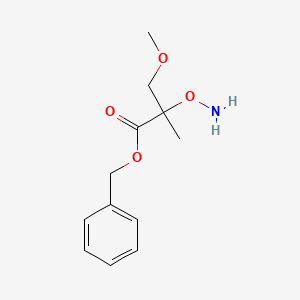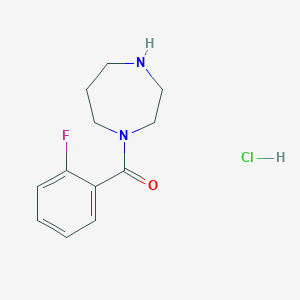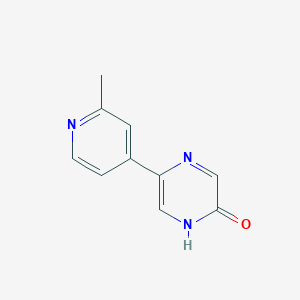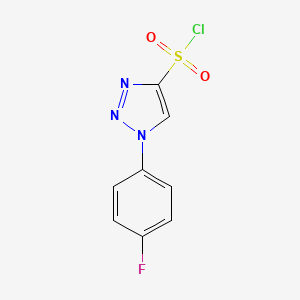
3-(2-Chlorophenyl)oxolane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)oxolane-3-carbonitrile is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an oxolane ring, which is further substituted with a carbonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)oxolane-3-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the oxolane ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)oxolane-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylamino)oxolane-3-carbonitrile
- 3-(2-Bromophenyl)oxolane-3-carbonitrile
- 3-(2-Fluorophenyl)oxolane-3-carbonitrile
Uniqueness
3-(2-Chlorophenyl)oxolane-3-carbonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits a unique blend of reactivity and selectivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-2-1-3-9(10)11(7-13)5-6-14-8-11/h1-4H,5-6,8H2 |
InChI Key |
RCCBBDHKDKLDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13206055.png)
![6-Hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13206057.png)

![2-[Methyl(thiolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13206066.png)


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B13206132.png)



